molecular formula C23H16ClF3N4O3 B3399907 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide CAS No. 1040649-80-6

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

Cat. No.: B3399907
CAS No.: 1040649-80-6
M. Wt: 488.8 g/mol
InChI Key: FFEGRWVEFUFJGZ-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H16ClF3N4O3 and its molecular weight is 488.8 g/mol. The purity is usually 95%.
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Biological Activity

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H15ClF3N4O2C_{17}H_{15}ClF_{3}N_{4}O_{2}, with a molecular weight of approximately 383.75 g/mol. The structure features a chloro-trifluoromethyl phenyl group linked to an oxadiazole and a pyridine moiety, which may contribute to its biological properties.

Research indicates that compounds with similar structures exhibit various mechanisms of action, including:

  • Anticancer Activity : Many derivatives show cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Properties : Some studies suggest potential anti-inflammatory effects, possibly through inhibition of specific pathways involved in inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds. For instance:

CompoundCell Line TestedIC50_{50} (µM)Mechanism
Compound AMCF73.79Apoptosis induction
Compound BA54926Cell cycle arrest
Compound CHCT1160.95CDK2 inhibition

These findings suggest that the compound may also exhibit similar anticancer properties, although specific data for this compound is limited.

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects can be inferred from studies on similar oxadiazole derivatives:

CompoundInflammatory ModelEffect Observed
Compound DLPS-induced inflammation in macrophagesSignificant reduction in cytokine levels
Compound ECarrageenan-induced paw edema in ratsDecreased swelling

Such results indicate that the compound may have a role in modulating inflammatory responses.

Case Studies

  • Study on Oxadiazole Derivatives : A series of oxadiazole derivatives were synthesized and tested for their anticancer activity against various cell lines. The study found that modifications to the oxadiazole ring significantly impacted cytotoxicity and selectivity towards cancer cells.
  • Pyridine-based Compounds : Research into pyridine-containing compounds revealed their ability to inhibit key enzymes involved in cancer progression, suggesting that the pyridine moiety in this compound may contribute similarly.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClF3N4O3/c1-13-4-6-14(7-5-13)20-29-21(34-30-20)16-3-2-10-31(22(16)33)12-19(32)28-18-11-15(23(25,26)27)8-9-17(18)24/h2-11H,12H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEGRWVEFUFJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClF3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(4-fluorophenyl)-2-iodoacetamide
N-(4-fluorophenyl)-2-iodoacetamide
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
N-(4-fluorophenyl)-2-iodoacetamide
N-(4-fluorophenyl)-2-iodoacetamide
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
N-(4-fluorophenyl)-2-iodoacetamide
N-(4-fluorophenyl)-2-iodoacetamide
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
N-(4-fluorophenyl)-2-iodoacetamide
N-(4-fluorophenyl)-2-iodoacetamide
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
N-(4-fluorophenyl)-2-iodoacetamide
N-(4-fluorophenyl)-2-iodoacetamide
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
N-(4-fluorophenyl)-2-iodoacetamide
N-(4-fluorophenyl)-2-iodoacetamide
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

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